molecular formula C11H10N2S B8331797 2-(Benzo[b]thiophen-2-yl)-4,5-dihydro-1H-imidazole

2-(Benzo[b]thiophen-2-yl)-4,5-dihydro-1H-imidazole

Cat. No. B8331797
M. Wt: 202.28 g/mol
InChI Key: STHDXGHJVQIACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06410562B1

Procedure details

The title compound was prepared in the essentially the same manner, from 0.34 g (2 mmol) of 2-(2-phenylethen-1-yl)-4,5-dihydro-1H-imidazole and thionyl bromide, as described in Example 31.
Name
2-(2-phenylethen-1-yl)-4,5-dihydro-1H-imidazole
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]=[CH:8][C:9]2[NH:10][CH2:11][CH2:12][N:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[S:14](Br)(Br)=O>>[S:14]1[C:8]([C:9]2[NH:13][CH2:12][CH2:11][N:10]=2)=[CH:7][C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][C:6]1=2

Inputs

Step One
Name
2-(2-phenylethen-1-yl)-4,5-dihydro-1H-imidazole
Quantity
0.34 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=CC=1NCCN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1C=1NCCN1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.